
2-(4-Butoxyphenyl)acetamide
概要
説明
2-(4-Butoxyphenyl)acetamide is an organic compound that likely possesses interesting chemical and physical properties due to its molecular structure, which includes an acetamide group attached to a butoxy-substituted phenyl ring. Although specific studies on this compound are scarce, research on similar acetamide derivatives provides insights into potential synthetic routes, molecular interactions, and applications in various fields, excluding drug usage and dosages.
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the acylation of aromatic compounds with acetic acid derivatives or direct reaction with acyl chlorides in the presence of a base. For instance, N-phenyl derivatives can be synthesized using dichloroacetamide and aromatic phenols in organic solvents like tetrahydrofuran (THF) with catalysts like potassium carbonate under controlled temperatures and reaction times to optimize yields (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These compounds often exhibit interesting intramolecular and intermolecular hydrogen bonding, which influences their crystal packing and physical properties. For example, 2-chloro-N-(2,4-dinitrophenyl) acetamide displays intramolecular hydrogen bonding and intermolecular interactions that affect its crystal structure and solvatochromic effects (P. Jansukra et al., 2021).
科学的研究の応用
Medicinal Chemistry
- Summary of Application : “2-(4-Butoxyphenyl)acetamide” is a derivative of phenoxy acetamide, which has been investigated for its potential therapeutic properties . The research focuses on the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework to provide complete information regarding pharmacologically interesting compounds .
- Methods of Application : The methods involve various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
- Results or Outcomes : The research provides an opportunity for chemists to design new derivatives of phenoxy acetamide that could potentially enhance life quality .
Antibacterial Agent Development
- Summary of Application : Alkylated derivatives of paracetamol, which is structurally similar to “2-(4-Butoxyphenyl)acetamide”, have been synthesized and studied for their potential as antibacterial agents .
- Methods of Application : The research involved modifying paracetamol by introducing various alkyl chains via Williamson etherification with bromoalkanes .
- Results or Outcomes : Some of the synthesized compounds displayed excellent activity against Escherichia coli and Staphylococcus aureus, outperforming paracetamol and ampicillin .
Dye-Sensitized Solar Cells
- Summary of Application : “2-(4-Butoxyphenyl)–hydroxyacetamide” has been used in the modification of mesoporous TiO electrodes in dye-sensitized solar cells (DSCs) .
- Methods of Application : The research involved the chemical modification of mesoporous TiO electrodes by “2-(4-Butoxyphenyl)–hydroxyacetamide” before dye adsorption . Two organic dyes, LEG4 and Dyenamo blue, were used in combination with the cobalt (II/III) tris (bipyridine) redox couple .
- Results or Outcomes : The study investigated the effect of this modification on the performance of the DSCs .
Chemical Synthesis
- Summary of Application : “2-(4-Butoxyphenyl)acetamide” is used in the synthesis of various pharmaceutical compounds .
- Methods of Application : The methods involve various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
- Results or Outcomes : The research provides an opportunity for chemists to design new derivatives of phenoxy acetamide that could potentially enhance life quality .
Pharmaceutical Reference Standards
- Summary of Application : “2-(4-Butoxyphenyl)acetamide” is used as a reference standard in pharmaceutical testing .
- Methods of Application : The compound is used as a standard to ensure the quality and consistency of pharmaceutical products .
- Results or Outcomes : The use of “2-(4-Butoxyphenyl)acetamide” as a reference standard helps to ensure the reliability of pharmaceutical testing .
Environmental Impact Studies
- Summary of Application : “2-(4-Butoxyphenyl)acetamide” has been studied for its potential environmental impacts .
- Methods of Application : The research involves studying the compound’s effects on aquatic life and the ozone layer .
- Results or Outcomes : The studies provide valuable information on the potential environmental impacts of “2-(4-Butoxyphenyl)acetamide”, which can guide its safe and responsible use .
Safety And Hazards
The compound is harmful if swallowed . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .
将来の方向性
特性
IUPAC Name |
2-(4-butoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMPEQBSFXBQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187715 | |
| Record name | 4-Butoxyphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)acetamide | |
CAS RN |
3413-59-0 | |
| Record name | 4-Butoxybenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxyphenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butoxyphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-butoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTOXYPHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2L3FG3VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



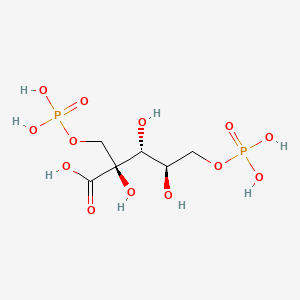
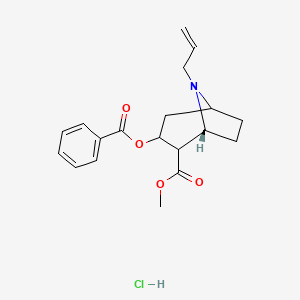
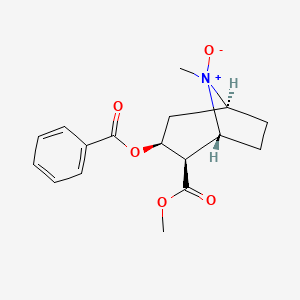



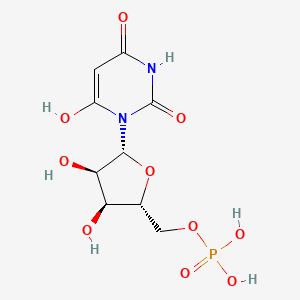


![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
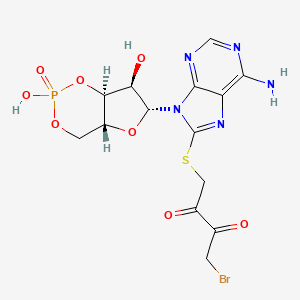
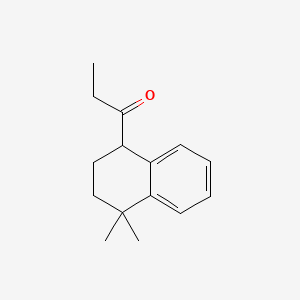
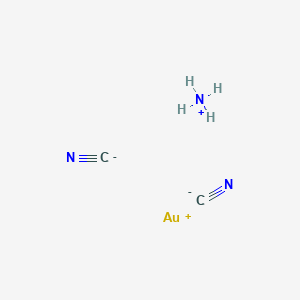
![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)